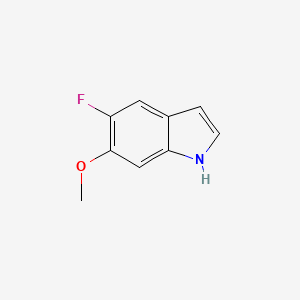

5-Fluoro-6-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXKLZQLVSSDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717121 | |

| Record name | 5-Fluoro-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211595-72-0 | |

| Record name | 5-Fluoro-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to 5-Fluoro-6-methoxy-1H-indole

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxy-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a "privileged structure," recognized for its prevalence in a vast array of biologically active compounds and its capacity to interact with multiple receptor types.[1][2] The strategic incorporation of a fluorine atom at the 5-position and a methoxy group at the 6-position is designed to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and pharmacokinetic profile, making it a valuable building block for the synthesis of novel therapeutic agents.[1][3] This document details the compound's properties, provides a robust, field-proven synthetic protocol, outlines a complete spectroscopic characterization workflow, and discusses its potential applications in modern drug discovery.

Core Compound Identification and Properties

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. 5-Fluoro-6-methoxy-1H-indole is registered under the following CAS number, which serves as its unique identifier in chemical literature and databases.

| Identifier | Value | Source |

| CAS Number | 1211595-72-0 | [4][5][6] |

| Molecular Formula | C₉H₈FNO | [4] |

| Molecular Weight | 165.17 g/mol | [4] |

| IUPAC Name | 5-fluoro-6-methoxy-1H-indole | - |

Physicochemical Properties (Predicted)

The following table summarizes key physicochemical properties. These values, primarily predicted, are crucial for designing experimental conditions, such as selecting appropriate solvent systems for synthesis and purification, and for anticipating the compound's behavior in biological assays.

| Property | Predicted Value | Significance in Drug Discovery |

| Boiling Point | 308.7 ± 22.0 °C | Influences purification methods like distillation and stability at high temperatures. |

| Density | 1.269 ± 0.06 g/cm³ | Useful for formulation and process scale-up calculations.[5] |

| pKa (N-H) | ~17 (in DMSO) | The acidity of the indole N-H proton is critical for its hydrogen bonding capabilities and potential for N-functionalization. The electron-withdrawing fluorine atom can influence this value.[1] |

| LogP | ~2.4 (Predicted) | Lipophilicity is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, affecting membrane permeability and target engagement. |

Synthesis of 5-Fluoro-6-methoxy-1H-indole: A Validated Protocol

While several methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis remains a preferred industrial and laboratory method due to its high yields, operational simplicity, and the use of readily available starting materials.[7][8][9] The following protocol describes a reliable pathway to 5-Fluoro-6-methoxy-1H-indole from a substituted o-nitrotoluene.

Rationale for Synthetic Strategy

The Leimgruber-Batcho synthesis is a two-step process:

-

Enamine Formation: The reaction of an o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) forms a β-nitroenamine. This step is highly efficient and creates the key intermediate.

-

Reductive Cyclization: The nitro group of the enamine is then reduced, and the resulting amine undergoes spontaneous cyclization to form the indole ring. This reduction can be achieved through various methods, with catalytic hydrogenation (e.g., using Palladium on carbon) or reduction with metals in acid (e.g., iron in acetic acid) being common choices.[9]

This approach is particularly advantageous as it avoids the often harsh acidic conditions of the Fischer indole synthesis, which can be detrimental to sensitive functional groups.[9]

Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-5-methoxy-2-nitrophenyl)ethene

-

To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature. The intermediate enamine often crystallizes upon cooling or can be precipitated by the addition of water.

-

Isolate the solid product by filtration, wash with a cold solvent like ethanol or water, and dry under vacuum to yield the crude enamine. This intermediate is often sufficiently pure for use in the next step without further purification.

Step 2: Reductive Cyclization to 5-Fluoro-6-methoxy-1H-indole

-

Suspend the crude enamine (1.0 eq) from the previous step in a suitable solvent, such as ethanol, ethyl acetate, or acetic acid.

-

Add a reducing agent. A highly effective method is catalytic hydrogenation: add 10% Palladium on carbon (Pd/C, ~5-10 mol%) to the suspension.

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Fluoro-6-methoxy-1H-indole.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a solid.

Synthesis Workflow Diagram

Caption: Leimgruber-Batcho synthesis of 5-Fluoro-6-methoxy-1H-indole.

Spectroscopic Characterization and Validation

Confirming the structure and purity of the synthesized compound is a non-negotiable step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, we can predict the key spectroscopic features based on data from closely related analogs like 5-fluoroindole and other substituted indoles.[10][11][12][13]

Table 3.1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆) The chemical shifts of aromatic protons are influenced by the electronic effects of both the fluorine and methoxy substituents.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | ~11.2 | broad singlet | - | Typical for indole N-H proton in DMSO-d₆. |

| C7-H | ~7.4 | d | J(H,F) ≈ 9-10 | Doublet due to ortho-coupling with fluorine. |

| C4-H | ~7.0 | s | - | Singlet, as adjacent positions are substituted. |

| C2-H | ~7.3 | t | J ≈ 2.5-3.0 | Triplet due to coupling with N-H and C3-H. |

| C3-H | ~6.4 | t | J ≈ 2.5-3.0 | Triplet due to coupling with C2-H. |

| OCH₃ | ~3.8 | s | - | Characteristic singlet for a methoxy group. |

Table 3.2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) Fluorine-carbon coupling (JCF) is a key diagnostic feature.

| Assignment | Predicted δ (ppm) | Key Feature |

| C5 | ~155-160 | Large ¹JCF coupling (~230-240 Hz) |

| C6 | ~140-145 | - |

| C7a | ~130-135 | - |

| C3a | ~125-130 | - |

| C2 | ~122-126 | - |

| C3 | ~100-105 | - |

| C4 | ~95-100 | ²JCF coupling (~25 Hz) |

| C7 | ~105-110 | ³JCF coupling (~5-10 Hz) |

| OCH₃ | ~56 | - |

Infrared (IR) Spectroscopy:

-

N-H stretch: A broad peak around 3300-3400 cm⁻¹.

-

C-H aromatic stretch: Peaks around 3000-3100 cm⁻¹.

-

C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (methoxy): A strong peak around 1200-1250 cm⁻¹.

-

C-F stretch: A strong peak in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS):

-

Electron Ionization (EI): Expected molecular ion (M⁺) peak at m/z = 165.

Characterization Workflow

Caption: Workflow for the complete structural and purity validation.

Reactivity and Applications in Drug Discovery

The true value of 5-Fluoro-6-methoxy-1H-indole lies in its potential as a versatile scaffold for building more complex molecules with therapeutic potential. The indole nucleus is a cornerstone in many approved drugs, including those for cancer, inflammation, and neurological disorders.[2]

Role of Substituents

-

5-Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry.[3] It can enhance binding affinity to target proteins through favorable electrostatic interactions, increase metabolic stability by blocking sites of oxidation, and improve membrane permeability, which is crucial for oral bioavailability and CNS penetration.[3]

-

6-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic character of the indole ring. It can also serve as a hydrogen bond acceptor, potentially improving target binding. Its position can direct further electrophilic substitution reactions on the indole ring.

Potential Therapeutic Applications

Derivatives of fluorinated and methoxylated indoles are being investigated for a range of activities:

-

Anticancer Agents: Many indole derivatives act as inhibitors of protein kinases or tubulin polymerization, crucial processes in cancer cell proliferation.[2]

-

Antiviral/Antimicrobial Agents: The indole scaffold is present in compounds with activity against various viruses and bacteria.[1][14]

-

Anti-inflammatory Drugs: Indole-based compounds, like Indomethacin, are known nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Conceptual Role as a Molecular Scaffold

Caption: Derivatization strategies for 5-Fluoro-6-methoxy-1H-indole.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Fluoro-6-methoxy-1H-indole is not widely available, data from related fluorinated and methoxylated indoles suggest the following precautions.[15][16][17]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.[18]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Fluoro-6-methoxy-1H-indole represents a strategically designed chemical scaffold with significant potential for the development of novel pharmaceuticals. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune physicochemical and pharmacokinetic properties. The validated synthesis and characterization protocols provided in this guide offer a clear and reliable pathway for researchers to access this valuable building block, paving the way for its exploration in diverse therapeutic areas.

References

- Anax Laboratories. (n.d.). 1211595-72-0 | 5-fluoro-6-methoxy-1H-indole.

- ChemicalBook. (n.d.). 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0.

- BLD Pharm. (n.d.). 1211595-72-0|5-Fluoro-6-methoxy-1H-indole.

- Smolecule. (n.d.). 6-fluoro-5-methoxy-7-methyl-1H-indole.

- Sigma-Aldrich. (n.d.). 6-Fluoro-5-methoxy-1H-indole | 63762-83-4.

- BLD Pharm. (n.d.). 5-Fluoro-6-methoxy-2-methyl-1H-indole.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoro-1H-indole.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 5-Methoxyindole.

- Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.

- Benchchem. (n.d.). 5-Fluoro-7-methoxy-1H-indole|CAS 1227561-74-1.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Fluoroindole.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Methoxyindole.

- TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY An Indian Journal, 7(1).

- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- Heinzelman, R. V., & Szmuszkovicz, J. (1963). Recent Studies in the Field of Indole Compounds. Journal of the American Chemical Society.

- PubChem. (n.d.). 5-Fluoroindole.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

- Benchchem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine.

- Benchchem. (2025). Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols.

- ResearchGate. (2025). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Request PDF.

- SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 5-Fluoro-1H-indole.

- The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from The Royal Society of Chemistry website.

- National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl).

- Al-Ostoot, F. H., et al. (2024).

- ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz)

- Wikipedia. (n.d.). Substituted tryptamine.

- Thermo Fisher Scientific. (n.d.). Named reactions in organic chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. anaxlab.com [anaxlab.com]

- 5. 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0 [amp.chemicalbook.com]

- 6. 1211595-72-0|5-Fluoro-6-methoxy-1H-indole|BLD Pharm [bldpharm.com]

- 7. tsijournals.com [tsijournals.com]

- 8. diva-portal.org [diva-portal.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. 6-Fluoro-5-methoxy-1H-indole | 63762-83-4 [sigmaaldrich.cn]

"5-Fluoro-6-methoxy-1H-indole" chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-6-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and its capacity to interact with multiple receptor types.[1] The strategic incorporation of a fluorine atom at the 5-position and a methoxy group at the 6-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical parameters in the optimization of lead compounds for therapeutic development.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 5-Fluoro-6-methoxy-1H-indole, serving as a technical resource for professionals in the field.

Core Physicochemical Properties

The fundamental properties of 5-Fluoro-6-methoxy-1H-indole determine its handling, storage, and behavior in various experimental settings. The fluorine and methoxy substituents influence its polarity, melting point, and solubility compared to the parent indole structure.

| Property | Value | Source |

| CAS Number | 1211595-72-0 | [3] |

| Molecular Formula | C₉H₈FNO | [4] |

| Molecular Weight | 165.17 g/mol | [4] |

| Boiling Point | 308.7 ± 22.0 °C (Predicted) | [3] |

| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [3] |

| Physical Form | Solid | [4] |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature. | [4] |

Synthesis Methodologies: The Leimgruber-Batcho Approach

The synthesis of substituted indoles is a cornerstone of medicinal chemistry. Among various methods, the Leimgruber-Batcho indole synthesis is a preferred industrial route due to its high yields, mild reaction conditions, and the use of readily available starting materials.[5][6] The process involves the formation of an enamine from a corresponding o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole core.

Conceptual Workflow for 5-Fluoro-6-methoxy-1H-indole Synthesis

Caption: Leimgruber-Batcho synthesis workflow.

Experimental Protocol (General Procedure)

This protocol outlines the key steps for synthesizing a substituted indole like 5-Fluoro-6-methoxy-1H-indole via the Leimgruber-Batcho method. Optimization may be required based on specific laboratory conditions and substrate reactivity.[5][6]

Step 1: Enamine Formation

-

To a solution of the starting material, 4-fluoro-5-methoxy-2-nitrotoluene, in a suitable solvent (e.g., N,N-dimethylformamide, DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Add a catalytic amount of a secondary amine, such as pyrrolidine or piperidine.

-

Heat the reaction mixture (typically ~100-110 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

-

Upon completion, the intermediate enamine can be isolated or, more commonly, used directly in the next step.

Step 2: Reductive Cyclization

-

Prepare a mixture of a reducing agent, such as iron powder in acetic acid or a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate.[6]

-

Add the enamine solution from the previous step to the reducing mixture.

-

If using a catalytic hydrogenation approach (Pd/C), the reaction is conducted under a hydrogen atmosphere.[6] If using a chemical reductant (Fe/AcOH), the mixture is typically heated.[5]

-

Monitor the reaction until the starting material is consumed.

-

After completion, filter the reaction mixture through a pad of celite to remove the catalyst or iron residues.[6]

-

Wash the filtrate with water and a saturated bicarbonate solution to neutralize any remaining acid.[5]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 5-Fluoro-6-methoxy-1H-indole.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity confirmation of 5-Fluoro-6-methoxy-1H-indole. While a dedicated spectrum is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar fluorinated and methoxylated indole structures.[7][8]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~8.1 | br s | N-H proton of the indole ring. |

| ~7.0-7.4 | m | Aromatic protons on the indole ring. The C4-H and C7-H protons will show coupling to the fluorine atom. | |

| ~6.4-6.5 | m | Aromatic proton at the C3 position. | |

| ~3.9 | s | Methoxy (-OCH₃) protons. | |

| ¹³C NMR | ~150-160 (¹JCF ≈ 240 Hz) | d | C5 carbon directly attached to fluorine. |

| ~145-150 | s | C6 carbon attached to the methoxy group. | |

| ~100-135 | m | Other aromatic carbons of the indole ring. | |

| ~56 | s | Methoxy (-OCH₃) carbon. |

Note: Predicted values are for illustrative purposes and should be confirmed by experimental data. Shifts are referenced relative to a standard solvent like CDCl₃ or DMSO-d₆.

Chemical Reactivity

The reactivity of the 5-Fluoro-6-methoxy-1H-indole core is dictated by the interplay of its constituent functional groups. The indole ring is inherently electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position.[9]

-

Methoxy Group (-OCH₃) at C6: This is a strong electron-donating group, which increases the electron density of the benzene portion of the indole ring, further activating it towards electrophilic attack.

-

Fluoro Group (-F) at C5: As the most electronegative element, fluorine acts as an electron-withdrawing group via induction. However, it can also act as a weak electron-donating group through resonance. Its net effect can modulate the regioselectivity of substitution reactions.

Key Reactivity Sites for Electrophilic Aromatic Substitution

Caption: Regioselectivity of electrophilic substitution on the indole ring.

Applications in Drug Discovery

The unique substitution pattern of 5-Fluoro-6-methoxy-1H-indole makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][9]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.[2]

-

Binding Affinity: Fluorine can participate in favorable electrostatic interactions and hydrogen bonding within protein binding sites, potentially enhancing the potency and selectivity of a molecule.[2]

-

Scaffold for Bioactive Molecules: This compound serves as a key intermediate for constructing libraries of novel compounds to be screened for various biological targets. Research on fluorinated indoles has shown their potential in developing agents against a range of diseases.[10][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Fluoro-6-methoxy-1H-indole and its precursors.

-

Hazard Statements: Based on data for similar compounds like 5-fluoroindole, it may cause skin and eye irritation.[12][13]

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

Avoid inhalation of dust and direct contact with skin and eyes.[12]

-

Store in a tightly closed container in a dry, cool place away from strong oxidizing agents.[4][12]

-

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

-

Ingestion: Rinse mouth with water and seek medical attention.

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0 [amp.chemicalbook.com]

- 4. 6-Fluoro-5-methoxy-1H-indole | 63762-83-4 [sigmaaldrich.cn]

- 5. tsijournals.com [tsijournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Buy 6-fluoro-5-methoxy-7-methyl-1H-indole [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. fishersci.com [fishersci.com]

- 15. 5-Fluoro-6-methoxy-2-methyl-1H-indole|BLD Pharm [bldpharm.com]

- 16. fishersci.com [fishersci.com]

- 17. 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0 [m.chemicalbook.com]

- 18. diva-portal.org [diva-portal.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. soc.chim.it [soc.chim.it]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. spectrabase.com [spectrabase.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-methoxy-1H-indole

Publication Date: January 10, 2026

Abstract

5-Fluoro-6-methoxy-1H-indole is a substituted indole scaffold of significant interest in medicinal chemistry and drug development. The strategic placement of a fluorine atom and a methoxy group on the indole ring can profoundly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable heterocyclic compound. We will delve into the mechanistic underpinnings, field-proven insights, and detailed experimental protocols for the most effective synthetic strategies, with a particular focus on the Leimgruber-Batcho and Fischer indole syntheses. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of the available methodologies for constructing this key molecular framework.

Introduction: The Strategic Importance of the 5-Fluoro-6-methoxy-1H-indole Scaffold

The indole nucleus is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs, including the essential amino acid tryptophan and the neurotransmitter serotonin.[2][3] The functionalization of the indole ring is a key strategy in drug design to modulate pharmacological activity.

The title compound, 5-Fluoro-6-methoxy-1H-indole, incorporates two critical substituents:

-

A Fluorine Atom (C5): The introduction of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also alter the acidity of nearby protons and influence binding interactions through hydrogen bonding or dipole-dipole interactions.

-

A Methoxy Group (C6): As an electron-donating group, the methoxy substituent modulates the electron density of the aromatic system, which can affect the reactivity of the indole ring and its affinity for receptor targets.[4]

Given these features, robust and efficient synthesis of this scaffold is crucial for advancing research into new therapeutic agents.[1] This guide will compare and contrast the principal synthetic routes, providing the necessary detail for practical application in a laboratory setting.

Core Synthetic Strategy I: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis has become a preferred method for preparing a wide variety of substituted indoles, particularly those, like our target, that are unsubstituted at the C2 and C3 positions.[5][6] It offers significant advantages over more classical methods, including milder reaction conditions and often higher yields.[5][7]

Principle and Mechanistic Insight

This synthesis is a powerful two-step process:[5][7]

-

Enamine Formation: The process begins with the condensation of a substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The enhanced acidity of the benzylic methyl protons, due to the electron-withdrawing effect of the adjacent nitro group, facilitates deprotonation and subsequent attack on the formamide acetal to form a β-nitroenamine intermediate.[8][9] This intermediate is often a highly colored (red) compound due to its extended π-conjugation.[7]

-

Reductive Cyclization: The nitro group of the enamine is then reduced to an amine. This is typically achieved through catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) or with chemical reducing agents like iron in acetic acid.[7][10] The resulting amino-enamine spontaneously cyclizes, eliminating the amine moiety (e.g., dimethylamine) to form the aromatic indole ring.

Application to 5-Fluoro-6-methoxy-1H-indole Synthesis

To synthesize the target compound, the required starting material is 4-Fluoro-5-methoxy-2-nitrotoluene . The logical flow of this synthesis is depicted below.

Detailed Experimental Protocol

The following protocol is a representative procedure for the Leimgruber-Batcho synthesis.

Step 1: Enamine Formation

-

To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents).

-

Add a catalytic amount of pyrrolidine (0.1 equivalents) to facilitate the reaction.[10]

-

Heat the reaction mixture to 100-110 °C and stir for 3-4 hours.

-

Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture containing the crude enamine can be cooled to room temperature and used directly in the next step without purification.[5]

Step 2: Reductive Cyclization

-

Prepare a suspension of a reducing agent, such as iron powder (4-5 equivalents) in acetic acid or 10% Palladium on carbon (2-5 mol%) in ethanol.[6]

-

Heat the suspension to 60-80 °C.

-

Slowly add the crude enamine solution from the previous step to the reducing agent suspension, maintaining the temperature.

-

Heat the final mixture to approximately 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction to room temperature. If using a catalyst, filter the mixture through a pad of Celite under an inert atmosphere.[5]

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography on silica gel to afford pure 5-Fluoro-6-methoxy-1H-indole.

Core Synthetic Strategy II: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a foundational and highly versatile method for constructing the indole core.[4][11] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from a phenylhydrazine and a carbonyl compound.[4]

Principle and Mechanistic Insight

The reaction proceeds through a cascade of well-established steps:[11]

-

Phenylhydrazone Formation: A substituted phenylhydrazine reacts with an aldehyde or ketone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[7][7]-sigmatropic rearrangement (a variation of the Claisen rearrangement), which forms a new carbon-carbon bond and breaks the N-N bond.

-

Aromatization: The resulting di-imine intermediate rearomatizes, and subsequent cyclization followed by the elimination of an ammonia molecule under acid catalysis yields the final aromatic indole product.

Application to 5-Fluoro-6-methoxy-1H-indole Synthesis

For this specific target, the key starting material is (3-Fluoro-4-methoxyphenyl)hydrazine . This would be reacted with a suitable carbonyl compound, such as acetaldehyde or pyruvic acid, under strong acid catalysis.

Causality and Field Insights: The choice of acid catalyst (Brønsted acids like H₂SO₄, PPA, or Lewis acids like ZnCl₂) is critical and can influence yields and side-product formation.[4][11] The electron-donating methoxy group generally facilitates the cyclization step.[4] However, a significant challenge with substituted phenylhydrazines is regioselectivity; cyclization can potentially occur at two different positions on the benzene ring, leading to isomeric products. For (3-Fluoro-4-methoxyphenyl)hydrazine, cyclization is sterically and electronically directed to produce the desired 5-fluoro-6-methoxy isomer.

Sources

- 1. benchchem.com [benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to 5-Fluoro-6-methoxy-1H-indole: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract: This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxy-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a well-established "privileged structure," forming the core of numerous biologically active agents.[1][2] The strategic incorporation of a fluorine atom and a methoxy group onto this scaffold is a deliberate design choice to modulate the molecule's electronic, metabolic, and pharmacokinetic properties. This document details the compound's chemical identity, its strategic importance in drug design, a plausible synthetic route with mechanistic considerations, predicted spectroscopic data for characterization, detailed experimental protocols, and essential safety guidelines.

Chemical Identity and Physicochemical Properties

5-Fluoro-6-methoxy-1H-indole is a substituted indole derivative. Its core identity and key predicted properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-Fluoro-6-methoxy-1H-indole | [3] |

| Synonyms | 5-Fluoro-6-methoxyindole, 1H-Indole, 5-fluoro-6-methoxy- | [3] |

| CAS Number | 1211595-72-0 | [3] |

| Molecular Formula | C₉H₈FNO | |

| Molecular Weight | 165.17 g/mol | |

| Predicted Boiling Point | 308.7 ± 22.0 °C | [3] |

| Predicted Density | 1.269 ± 0.06 g/cm³ | [3] |

Chemical Structure:

The Strategic Role in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, with derivatives exhibiting a vast range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] The specific functionalization of the 5-Fluoro-6-methoxy-1H-indole scaffold is a calculated approach to optimize drug-like properties.

-

The Indole Scaffold: Its electron-rich, bicyclic structure allows it to mimic the side chain of tryptophan and interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[5]

-

The 5-Fluoro Substituent: The introduction of fluorine is a paramount strategy in modern medicinal chemistry.[6] Its small size mimics hydrogen, yet its high electronegativity can profoundly alter a molecule's properties. Key effects include:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life.

-

Binding Affinity: Fluorine can modulate the acidity or basicity of nearby functional groups and participate in favorable electrostatic or hydrogen-bonding interactions with protein targets.[6]

-

Membrane Permeability: Fluorination often increases lipophilicity, which can enhance a compound's ability to cross cellular membranes.[6]

-

-

The 6-Methoxy Substituent: The methoxy group is an electron-donating group that can influence the electronic properties of the indole ring. This modulation can fine-tune receptor binding affinity and also serves as a handle for further chemical modification. The combination of the electron-withdrawing fluorine and electron-donating methoxy group creates a unique electronic profile that can be exploited for targeted drug design.[2]

Synthesis and Mechanistic Insights

While numerous methods exist for indole synthesis, the Fischer Indole Synthesis remains a robust and widely used method for creating substituted indoles and is a plausible route for this target molecule.[1][5] The general mechanism involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

The proposed synthesis for 5-Fluoro-6-methoxy-1H-indole would start from (4-fluoro-5-methoxyphenyl)hydrazine and a suitable two-carbon aldehyde equivalent, such as chloroacetaldehyde or glyoxal. The reaction proceeds through a key[7][7]-sigmatropic rearrangement.

Caption: Fischer Indole Synthesis Workflow.

Spectroscopic Characterization

Verified spectroscopic data for 5-Fluoro-6-methoxy-1H-indole is not widely published. The following data is predicted based on established principles and analysis of structurally similar compounds, such as 5-fluoroindole and other methoxy-indoles.[8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) The causality for these predicted shifts lies in the electronic environment of each proton. The electronegative fluorine atom will influence adjacent protons, and the methoxy group will shield nearby protons, causing upfield shifts.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.10 | br s | 1H | N1-H |

| ~7.20 | d | 1H | C7-H |

| ~7.15 | t | 1H | C2-H |

| ~6.90 | d | 1H | C4-H |

| ~6.50 | t | 1H | C3-H |

| ~3.90 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) Carbon shifts are highly sensitive to substitution. The C-F bond will result in a large resonance for C5 with characteristic C-F coupling. The methoxy-substituted C6 will also be significantly shifted.

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 (d, ¹JCF ≈ 240 Hz) | C5 |

| ~145.0 | C6 |

| ~132.0 | C7a |

| ~128.0 | C3a |

| ~124.0 | C2 |

| ~103.0 | C3 |

| ~102.0 (d, ²JCF ≈ 25 Hz) | C4 |

| ~98.0 (d, ²JCF ≈ 25 Hz) | C7 |

| ~56.5 | OCH₃ |

Table 3: Predicted IR Spectroscopy Data (ATR) Infrared spectroscopy identifies functional groups. The N-H stretch of the indole, the aromatic C-H and C=C stretches, and the strong C-O and C-F stretches are expected to be prominent.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch (indole) |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1620-1450 | Aromatic C=C Bending |

| ~1250 | Aryl C-O Stretch (methoxy) |

| ~1200 | C-F Stretch |

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and characterization of indole derivatives and should be adapted and optimized by qualified personnel.

Protocol 1: Synthesis via Fischer Indole Synthesis

-

Rationale: This protocol is chosen for its reliability and historical precedent in constructing complex indole cores. The use of a polyphosphoric acid (PPA) catalyst provides a strong, non-aqueous medium for the cyclization.

-

Hydrazone Formation: To a solution of (4-fluoro-5-methoxyphenyl)hydrazine (1.0 eq) in ethanol, add acetaldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting hydrazine.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: Add the crude hydrazone intermediate to polyphosphoric acid (PPA) (10 eq by weight). Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by TLC.

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-Fluoro-6-methoxy-1H-indole.

Protocol 2: Spectroscopic Characterization

-

Rationale: This protocol ensures the unambiguous identification of the synthesized product. Deuterated chloroform (CDCl₃) is a common, non-protic solvent for NMR of moderately polar organic compounds.

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) as the internal standard.

-

IR Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid product directly on the ATR crystal and record the spectrum.

Safety, Handling, and Storage

As with any laboratory chemical, 5-Fluoro-6-methoxy-1H-indole and its precursors should be handled with care. The following guidelines are based on data for structurally related compounds.[10][11][12]

-

Hazard Identification: Assumed to be an irritant to the skin and eyes. May be harmful if swallowed or inhaled.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[3][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10][13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

5-Fluoro-6-methoxy-1H-indole represents a strategically designed chemical building block for drug discovery and materials science. Its unique electronic and steric properties, imparted by the fluoro and methoxy substituents on the privileged indole scaffold, make it a valuable precursor for the synthesis of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, enabling further investigation into its potential applications.

References

-

5-fluoro-2-(methoxymethyl)-1H-indole | C10H10FNO | CID 117176859 - PubChem. Available from: [Link]

-

Safety Data Sheet for 5-Fluorouracil. DC Fine Chemicals. Available from: [Link]

-

Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles | Journal of the American Chemical Society. Available from: [Link]

-

5-Fluoroindole | C8H6FN | CID 67861 - PubChem. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available from: [Link]

-

Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. Available from: [Link]

-

5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF - ResearchGate. Available from: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available from: [Link]

-

5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0 [amp.chemicalbook.com]

- 4. Buy 6-fluoro-5-methoxy-7-methyl-1H-indole [smolecule.com]

- 5. diva-portal.org [diva-portal.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. 5-fluoro-2-(methoxymethyl)-1H-indole | C10H10FNO | CID 117176859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. fishersci.com [fishersci.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. 6-Fluoro-5-methoxy-1H-indole | 63762-83-4 [sigmaaldrich.cn]

- 13. fishersci.com [fishersci.com]

5-Fluoro-6-methoxy-1H-indole: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Strategic functionalization of the indole ring system allows for the fine-tuning of its pharmacological properties. This technical guide provides an in-depth analysis of the predicted biological activities of 5-Fluoro-6-methoxy-1H-indole, a halogenated and methoxylated indole derivative with significant therapeutic potential. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to project its likely bioactivities, with a primary focus on its potential as an anticancer, antiviral, and neuroprotective agent. Detailed experimental protocols are provided to enable the scientific community to validate these predictions and further explore the therapeutic utility of this promising compound.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a bicyclic aromatic heterocyclic compound that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a "privileged" scaffold in drug discovery.[2] This allows indole-containing molecules to bind to a wide range of biological targets with high affinity and specificity.

The introduction of substituents onto the indole ring can dramatically modulate its biological activity. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The methoxy group, on the other hand, can influence the molecule's electronics and lipophilicity. The combination of a fluorine atom at the 5-position and a methoxy group at the 6-position of the indole ring, as in 5-Fluoro-6-methoxy-1H-indole, is anticipated to confer a unique pharmacological profile.

Predicted Biological Activities

Based on the biological activities reported for structurally similar indole derivatives, 5-Fluoro-6-methoxy-1H-indole is predicted to exhibit significant potential in the following therapeutic areas:

Anticancer Activity

Derivatives of 5-fluoroindole have emerged as a promising class of anticancer agents.[4] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of these compounds.[4] Furthermore, indole-based molecules have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[4]

For instance, a study on fluoroindole-tethered chromene derivatives demonstrated promising cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range.[5] Molecular docking studies revealed that these compounds have a good binding affinity for tubulin, suggesting that they may act as microtubule-destabilizing agents.[5] Another study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, which share a methoxy-substituted phenyl ring, also identified potent tubulin polymerization inhibitors.[6] One of the lead compounds from this series induced G2/M cell-cycle arrest and triggered apoptosis in breast cancer cells.[6]

Based on this evidence, it is hypothesized that 5-Fluoro-6-methoxy-1H-indole may exhibit anticancer activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Antiviral Activity

The indole scaffold is a key pharmacophore in the development of antiviral agents.[7] Numerous indole derivatives have been reported to possess potent activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various herpesviruses.[5][7]

A patent for nitrile-containing antiviral compounds mentions 7-fluoro-4-methoxy-1H-indol-2-yl and other similar structures as key components of molecules designed to inhibit SARS-CoV-2 replication.[8] This strongly suggests that the fluoro-methoxy indole moiety is a promising scaffold for the development of antiviral drugs. Additionally, a study on novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones reported significant antiviral effects against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV).[1]

Therefore, 5-Fluoro-6-methoxy-1H-indole is predicted to possess antiviral properties, potentially through the inhibition of viral entry or replication.

Neuroprotective Effects

Indole-based compounds have demonstrated significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[9] Their mechanisms of action are often multifaceted, involving antioxidant effects, anti-inflammatory activity, and modulation of key signaling pathways involved in neuronal survival.[9]

A study on synthetic indole-phenolic compounds revealed their ability to act as multifunctional neuroprotectors by chelating metal ions, countering reactive oxygen species (ROS), and promoting the disaggregation of amyloid-β peptides.[9] Another study on novel prenylated indole alkaloids demonstrated neuroprotective effects on SH-SY5Y cells against oxidative stress by targeting the Keap1-Nrf2 pathway.[10]

Given the established neuroprotective potential of the indole scaffold, 5-Fluoro-6-methoxy-1H-indole may offer therapeutic benefits in neurodegenerative disorders by mitigating oxidative stress and protecting neurons from damage.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 5-Fluoro-6-methoxy-1H-indole, the following detailed experimental protocols are provided.

Synthesis of 5-Fluoro-6-methoxy-1H-indole

The synthesis of 5-Fluoro-6-methoxy-1H-indole can be achieved through various established methods for indole synthesis, such as the Leimgruber-Batcho indole synthesis. A scalable approach for the synthesis of 5-fluoro-6-substituted indoles has been reported, which can be adapted for the target molecule.[11] The general synthetic scheme would involve the reaction of a suitably substituted nitrotoluene with a formamide acetal, followed by reductive cyclization.[11]

In Vitro Anticancer Activity Assessment

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

-

Prepare serial dilutions of 5-Fluoro-6-methoxy-1H-indole in complete cell culture medium.

-

Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[1]

-

Incubate the plate for 48-72 hours.[1]

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Diagram: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Antiviral Activity Assessment

This assay quantifies the ability of a compound to inhibit the replication of a virus.

-

Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a cell monolayer, which appear as clear zones or "plaques". The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number of plaques.[4][13]

-

Protocol:

-

Seed susceptible host cells (e.g., Vero cells for herpesviruses) in 6-well plates to form a confluent monolayer.[14]

-

Prepare serial dilutions of the virus stock.

-

Prepare serial dilutions of 5-Fluoro-6-methoxy-1H-indole in a suitable overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

-

Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.[14]

-

Remove the virus inoculum and overlay the cells with the medium containing the different concentrations of the test compound.[4]

-

Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).[4]

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[4]

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC50 value (the concentration that reduces the plaque number by 50%).

-

Diagram: Plaque Reduction Assay Workflow

Caption: Workflow for assessing antiviral activity using the plaque reduction assay.

In Vitro Neuroprotection Assessment

This assay evaluates the ability of the compound to protect neuronal cells from oxidative damage.

-

Principle: The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurodegenerative diseases. Oxidative stress can be induced by agents like hydrogen peroxide (H2O2) or amyloid-β peptide, leading to cell death. A neuroprotective compound will increase cell viability in the presence of these stressors.[7][15]

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[7]

-

Pre-treat the cells with various concentrations of 5-Fluoro-6-methoxy-1H-indole for a specified period (e.g., 2 hours).

-

Induce oxidative stress by adding a toxic concentration of H2O2 (e.g., 500 µM) or aggregated amyloid-β (25-35) peptide (e.g., 40 µM) to the wells.[7]

-

Incubate for 24 hours.[7]

-

Assess cell viability using the MTT assay as described in section 3.2.1.

-

Compare the viability of cells treated with the compound and the stressor to cells treated with the stressor alone to determine the neuroprotective effect.

-

-

Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

-

Protocol:

-

Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.[7]

-

Treat the cells with the test compound and/or an ROS-inducing agent as described above.

-

Wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[7]

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

A decrease in fluorescence in compound-treated cells compared to cells treated with the stressor alone indicates a reduction in ROS levels.

-

Data Presentation and Interpretation

All quantitative data from the described assays should be presented in a clear and concise manner, preferably in tabular format, to allow for easy comparison and interpretation.

Table 1: Predicted Anticancer Activity of 5-Fluoro-6-methoxy-1H-indole

| Cell Line | Assay | Parameter | Predicted Outcome |

| MCF-7 (Breast) | MTT | IC50 (µM) | Low micromolar range |

| A549 (Lung) | MTT | IC50 (µM) | Low micromolar range |

| HeLa (Cervical) | MTT | IC50 (µM) | Low micromolar range |

Table 2: Predicted Antiviral Activity of 5-Fluoro-6-methoxy-1H-indole

| Virus | Host Cell | Assay | Parameter | Predicted Outcome |

| HSV-1 | Vero | Plaque Reduction | EC50 (µM) | Low micromolar range |

| SARS-CoV-2 | Vero E6 | Plaque Reduction | EC50 (µM) | Sub-micromolar to low micromolar range |

Table 3: Predicted Neuroprotective Activity of 5-Fluoro-6-methoxy-1H-indole

| Cell Line | Stressor | Assay | Parameter | Predicted Outcome |

| SH-SY5Y | H2O2 | MTT | % Increase in Viability | Significant increase |

| SH-SY5Y | H2O2 | DCFH-DA | % Decrease in ROS | Significant decrease |

Conclusion and Future Directions

5-Fluoro-6-methoxy-1H-indole represents a promising, yet underexplored, molecule in the vast landscape of indole-based drug discovery. By leveraging the known biological activities of structurally related analogs, this guide has outlined its significant potential as an anticancer, antiviral, and neuroprotective agent. The strategic placement of the fluoro and methoxy substituents is anticipated to confer favorable pharmacological properties.

The detailed experimental protocols provided herein offer a clear roadmap for the scientific community to systematically evaluate and validate these predicted activities. Future research should focus on the synthesis and in-depth biological characterization of 5-Fluoro-6-methoxy-1H-indole. Elucidation of its precise mechanisms of action, determination of its structure-activity relationships through the synthesis of further analogs, and in vivo efficacy studies will be crucial steps in unlocking the full therapeutic potential of this intriguing molecule.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. Explore all Documents - ChEMBL [ebi.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ibtbioservices.com [ibtbioservices.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2021250648A1 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]

- 9. 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0 [amp.chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. tsijournals.com [tsijournals.com]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Characterization, and Scientific Merit of 5-Fluoro-6-methoxy-1H-indole

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxy-1H-indole, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The indole scaffold is a well-established "privileged structure" known for its presence in a vast array of biologically active compounds.[1] The strategic incorporation of a fluorine atom and a methoxy group onto this scaffold is intended to modulate its physicochemical and pharmacokinetic properties, such as metabolic stability, receptor binding affinity, and membrane permeability.[2][3] This document details the scientific rationale for the molecule's design, proposes a robust and scalable synthetic pathway, outlines methods for its structural characterization, and explores its potential therapeutic applications based on the established activities of analogous structures.

Introduction: The Strategic Value of Fluorinated Indoles

The indole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its electron-rich bicyclic system allows it to interact with a wide range of biological targets.[1] The functionalization of the indole ring is a key strategy for fine-tuning biological activity.

The introduction of fluorine into drug candidates has become a powerful tool in drug discovery.[3] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's properties:

-

Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, often blocking sites of metabolism and increasing a drug's half-life.[3]

-

Binding Affinity: Fluorine can alter the acidity (pKa) of nearby functional groups and engage in favorable electrostatic or hydrogen bonding interactions with protein targets, thereby enhancing potency.[4]

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[2]

Complementing this, the methoxy group (-OCH₃) also plays a critical role. It acts as a hydrogen bond acceptor and its electronic-donating nature can modulate the reactivity of the indole ring, influencing both synthesis and biological interactions. The combination of these two substituents on the 5- and 6-positions of the indole core creates a unique electronic and steric profile, making 5-Fluoro-6-methoxy-1H-indole a compelling target for synthesis and biological evaluation.

Proposed Synthetic Pathway: The Leimgruber-Batcho Indole Synthesis

While several methods exist for indole synthesis, the Leimgruber-Batcho reaction is particularly well-suited for industrial-scale production due to its high yields, use of readily available starting materials, and relatively mild reaction conditions.[5][6] The pathway involves two primary steps: the formation of an enamine from a substituted 2-nitrotoluene, followed by a reductive cyclization to form the indole ring.[6]

Overall Synthetic Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tsijournals.com [tsijournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 5-Fluoro-6-methoxy-1H-indole Derivatives

Abstract

The 5-fluoro-6-methoxy-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a methoxy group onto the indole core can profoundly modulate the molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] This guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable indole framework. We will dissect established methodologies such as the Fischer, Madelung, and Reissert syntheses, alongside modern palladium-catalyzed approaches. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to synthesize and functionalize these polysubstituted indoles.

Strategic Importance in Medicinal Chemistry

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals.[4][5] The specific 5,6-disubstitution pattern with fluorine and a methoxy group offers a powerful combination for tuning biological activity.

-

Fluorine's Role : The introduction of fluorine, a bioisostere for hydrogen, can enhance binding affinity to target proteins through unique electronic interactions, block metabolic oxidation sites, and increase lipophilicity, thereby improving membrane permeability.[1][6]

-

Methoxy Group's Influence : The methoxy group, an electron-donating substituent, can modulate the electron density of the indole ring system, influencing its reactivity and interaction with biological targets. It can also serve as a key hydrogen bond acceptor.

This unique combination makes 5-fluoro-6-methoxy-1H-indole derivatives attractive scaffolds for developing novel therapeutics, particularly in oncology, virology, and neurology.[5][7]

Retrosynthetic Strategies: A Conceptual Overview

The synthesis of the target indole core can be approached through several classical and modern disconnection strategies. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and tolerance to reaction conditions. A high-level retrosynthetic analysis reveals the key bond disconnections that form the basis of the most common synthetic methods.

Figure 1: Key retrosynthetic disconnections for the 5-fluoro-6-methoxy-1H-indole core.

Classical Synthetic Methodologies

The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most well-known and widely used method for indole construction.[8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[9][10]

Mechanism & Rationale: The reaction proceeds via several key steps:

-

Hydrazone Formation: Condensation of 4-fluoro-5-methoxyphenylhydrazine with a suitable carbonyl compound.

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer.

-

[11][11]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step, which occurs upon protonation to form a new C-C bond.

-

Aromatization: The resulting intermediate eliminates ammonia (or an amine) to form the aromatic indole ring.[8]

The choice of acid catalyst is critical. Brønsted acids like H₂SO₄, HCl, or polyphosphoric acid (PPA) are common, as are Lewis acids such as ZnCl₂ or BF₃·OEt₂.[8] PPA is particularly effective as it serves as both a catalyst and a dehydrating medium, driving the reaction forward. The electron-donating methoxy group generally facilitates the key sigmatropic rearrangement step.[12]

Figure 2: A typical experimental workflow for the Fischer Indole Synthesis.

The Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[13] This method is particularly useful for preparing indoles that may be difficult to access via electrophilic substitution.

Mechanism & Rationale: The reaction is initiated by the deprotonation of both the amide N-H and the benzylic C-H of the ortho-methyl group by a strong base.[14] The resulting carbanion then attacks the amide carbonyl carbon intramolecularly, forming a five-membered ring. Subsequent elimination of a water equivalent upon hydrolysis yields the indole.

Historically, the harsh conditions (e.g., sodium ethoxide at 200-400°C) limited its scope.[13] However, modern variations utilize organolithium reagents (like n-BuLi or s-BuLi) at much lower temperatures, significantly improving functional group compatibility.[10] A recent development employs a LiN(SiMe₃)₂/CsF system, offering an efficient, transition-metal-free route to N-methyl-2-arylindoles.[15] For the synthesis of 5-fluoro-6-methoxy-1H-indole derivatives, one would start with the appropriately substituted N-acyl-4-fluoro-5-methoxy-2-methylaniline.

The Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[16][17]

Mechanism & Rationale:

-

Condensation: A strong base (typically potassium ethoxide) deprotonates the methyl group of the o-nitrotoluene derivative (e.g., 4-fluoro-5-methoxy-2-nitrotoluene), which then undergoes a Claisen condensation with diethyl oxalate.[17][18]

-

Reductive Cyclization: The nitro group of the resulting pyruvate is reduced to an amine (e.g., using zinc in acetic acid or catalytic hydrogenation).[16][19] The newly formed amine then spontaneously cyclizes onto the adjacent ketone, and subsequent dehydration affords the indole-2-carboxylate, which can be decarboxylated upon heating to yield the final indole.[16][20]

This method is advantageous for producing indoles with a carboxylic acid group at the 2-position, which can be a useful handle for further functionalization.

Comparative Analysis of Classical Routes

| Feature | Fischer Synthesis | Madelung Synthesis | Reissert Synthesis |

| Starting Materials | Arylhydrazine + Carbonyl | N-Acyl-o-toluidine | o-Nitrotoluene + Oxalate |

| Key Reagents | Acid catalyst (Brønsted/Lewis) | Strong base (Alkoxide/Organolithium) | Strong base, then reducing agent |

| Conditions | Moderately acidic, elevated temp. | Strongly basic, high temp. (classical) or low temp. (modern) | Basic, then acidic reduction |

| Advantages | High versatility, readily available starting materials, good for 2,3-substituted indoles.[9][10] | Good for 2-alkylindoles, avoids rearrangements. Modern variants are milder.[13][15] | Provides indole-2-carboxylates, good functional handle.[16] |

| Limitations | Potential for rearrangements, harsh acidic conditions, mixture of isomers with unsymmetrical ketones.[10] | Classical method has very harsh conditions, limiting functional group tolerance.[13] | Multi-step, requires specifically substituted nitrotoluenes which may be hard to access. |

| Suitability for Target | High | Moderate to High (with modern variants) | Moderate |

Detailed Experimental Protocol: Fischer Synthesis of 2,3-Dimethyl-5-fluoro-6-methoxy-1H-indole

This protocol is a representative example adapted from established Fischer synthesis procedures.[9] It describes the synthesis of a dimethyl-substituted derivative, a common outcome when using a simple ketone like 2-butanone.

Materials:

-

4-Fluoro-5-methoxyphenylhydrazine hydrochloride

-

2-Butanone (MEK)

-

Ethanol (95%)

-

Polyphosphoric Acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Part A: Phenylhydrazone Formation

-

In a 100 mL round-bottom flask, suspend 4-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq) in 95% ethanol (20 mL).

-

Add 2-butanone (1.1 eq) to the suspension.

-

Heat the mixture at reflux for 1-2 hours. The reaction can be monitored by TLC until the starting hydrazine is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the resulting phenylhydrazone crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part B: Indole Cyclization

-

Preheat polyphosphoric acid (PPA, ~10 times the weight of the hydrazone) to 80°C in a 100 mL three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Carefully add the dried phenylhydrazone from Part A to the hot PPA in portions, ensuring the internal temperature does not exceed 100°C.

-

Stir the mixture vigorously at 90-100°C for 30-60 minutes. The reaction progress should be monitored by TLC (e.g., 8:2 Hexanes:EtOAc).

-

Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice (~200 g) in a large beaker with stirring.

-

Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

-

Extract the aqueous slurry with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2,3-dimethyl-5-fluoro-6-methoxy-1H-indole.

Expected Spectroscopic Data for 5-Fluoro-6-methoxy-1H-indole

Characterization of the final product is crucial for confirming its structure. Below is a table of predicted spectroscopic data for the parent compound.

| Data Type | Expected Values and Characteristics |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.0 (br s, 1H, N-H), ~7.3 (d, 1H, H4), ~7.2 (t, 1H, H2), ~6.9 (d, 1H, H7), ~6.4 (m, 1H, H3), ~3.8 (s, 3H, OCH₃). Couplings will be observed due to the fluorine atom (JH-F). |